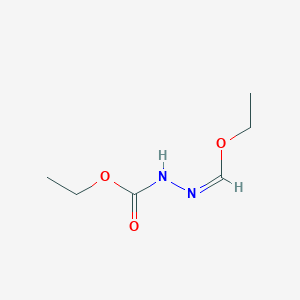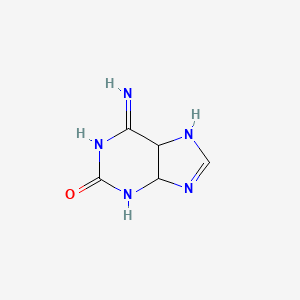
1-(Oxetan-2-ylmethyl)-1h-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Oxetan-2-ylmethyl)-1h-pyrazol-4-amine is a compound that features both an oxetane ring and a pyrazole ring The oxetane ring is a four-membered cyclic ether, while the pyrazole ring is a five-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1-(Oxetan-2-ylmethyl)-1h-pyrazol-4-amine typically involves the formation of the oxetane ring followed by the introduction of the pyrazole moiety. One common synthetic route includes the cyclization of a suitable precursor to form the oxetane ring, followed by a reaction with a pyrazole derivative. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process .
Analyse Chemischer Reaktionen
1-(Oxetan-2-ylmethyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the rings.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
1-(Oxetan-2-ylmethyl)-1h-pyrazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties .
Wirkmechanismus
The mechanism of action of 1-(Oxetan-2-ylmethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting their activity and affecting various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(Oxetan-2-ylmethyl)-1h-pyrazol-4-amine include other oxetane and pyrazole derivatives. These compounds share structural similarities but may differ in their reactivity and applications. For example:
Oxetan-2-ylmethanamine: A compound with a similar oxetane ring but different functional groups.
Pyrazol-4-amine: A compound with a similar pyrazole ring but lacking the oxetane moiety. The uniqueness of this compound lies in the combination of both the oxetane and pyrazole rings, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C7H11N3O |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
1-(oxetan-2-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C7H11N3O/c8-6-3-9-10(4-6)5-7-1-2-11-7/h3-4,7H,1-2,5,8H2 |
InChI-Schlüssel |
RPDPSBWIXVOAIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC1CN2C=C(C=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclobuta[g]quinoxaline](/img/structure/B11920924.png)


![4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B11920946.png)

![2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamine](/img/structure/B11920955.png)
![Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride](/img/structure/B11920962.png)



![1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole]](/img/structure/B11920974.png)

![3-Aminopyrazolo[1,5-a]pyridin-7-ol](/img/structure/B11920985.png)
![7-Ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11920993.png)
